![molecular formula C28H34N2O B2965402 1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine CAS No. 398996-99-1](/img/structure/B2965402.png)
1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine
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Overview
Description
1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine, commonly known as ADMDP, is a chemical compound that has been used in scientific research for several years. It is a piperazine derivative that has been synthesized through various methods and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Ligand Affinity and Selectivity Improvement
Researchers have investigated analogues of serotonin antagonists, like 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, for their high affinity towards 5-HT1A serotonin receptors. In the quest for improved selectivity, modifications, including the introduction of the adamantane moiety, have been explored. For instance, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine demonstrated high affinity (Ki = 0.4 nM) towards 5-HT1A receptors with significant selectivity over alpha 1-adrenergic sites, indicating its potential as a selective antagonist (Raghupathi et al., 1991).
Structural Chemistry Insights
The compound 5-(Adamantan-1-yl)-3-[(4-benzylpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione, featuring an adamantane group, was characterized for its molecular and crystal structure. The study provided insights into its conformation and intermolecular interactions, contributing to the understanding of adamantane derivatives' structural chemistry (El-Emam et al., 2012).
Reactivity and Adsorption Behavior
DFT and MD simulation studies on 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione revealed its local reactive properties, interaction sites with water molecules, and stability indicators. This information is crucial for potential pharmaceutical applications of adamantane derivatives (Al-Ghulikah et al., 2021).
Antimicrobial and Anti-inflammatory Activities
The synthesis of N-Mannich bases from adamantane derivatives and their antimicrobial and anti-inflammatory activities have been explored. These studies highlight the therapeutic potential of adamantane-containing compounds against bacterial infections and inflammation (Al-Abdullah et al., 2014).
Coordination Polymer Engineering
Adamantane-based dicarboxylate has been utilized in the construction of coordination polymers with nickel and cobalt. These polymers exhibit diverse dimensionalities and topologies, offering insights into the design of metal-organic frameworks (MOFs) for various applications (Travis et al., 2017).
Mechanism of Action
Target of Action
The adamantane-1-carbonyl moiety has been reported to exhibit significant inhibitory potential towards p2x receptors , which are potential therapeutic targets for various neurodegenerative disorders, pain, inflammation, hypertension, and cancer .
Mode of Action
The mode of action of 1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine involves a noncatalytic adamantane-1-carbonyl directed reaction . This reaction exhibits site exclusivity and good functional group tolerance .
Biochemical Pathways
The compound is involved in the ortho-C–H borylation of diphenylamines using BBr3 as the boron source . The borylation generally occurs at the more electron-rich aromatic ring . The borylated products could be converted to various useful intermediates .
Result of Action
The result of the compound’s action is the production of borylated products that can be converted to various useful intermediates . Additionally, the derived arylation and removal of auxiliary of the product could be achieved in a one-pot fashion .
properties
IUPAC Name |
1-adamantyl-(4-benzhydrylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O/c31-27(28-18-21-15-22(19-28)17-23(16-21)20-28)30-13-11-29(12-14-30)26(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-10,21-23,26H,11-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXUSZAGTYQNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantanyl 4-(diphenylmethyl)piperazinyl ketone |
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